(2E)-2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one
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Overview
Description
(2E)-2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, a bromophenyl group, and a methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one typically involves the condensation of 4-bromoaniline with 4-methylbenzyl isothiocyanate, followed by cyclization. The reaction is usually carried out in the presence of a base such as triethylamine, under reflux conditions. The resulting intermediate is then subjected to cyclization using a suitable cyclizing agent like acetic anhydride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide, often with a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Studied for its potential anticancer properties, as it can induce apoptosis in cancer cells by targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets within cells. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. In cancer cells, the compound can induce apoptosis by activating caspase enzymes and disrupting mitochondrial function. The exact molecular pathways involved may vary depending on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(4-chlorophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one
- (2E)-2-[(4-fluorophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one
- (2E)-2-[(4-methylphenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one
Uniqueness
(2E)-2-[(4-bromophenyl)imino]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be readily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with potentially diverse applications.
Properties
IUPAC Name |
2-(4-bromophenyl)imino-5-[(4-methylphenyl)methyl]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c1-11-2-4-12(5-3-11)10-15-16(21)20-17(22-15)19-14-8-6-13(18)7-9-14/h2-9,15H,10H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNECMZKCHQMYMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386245 |
Source
|
Record name | AC1MEJ9P | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5619-33-0 |
Source
|
Record name | AC1MEJ9P | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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